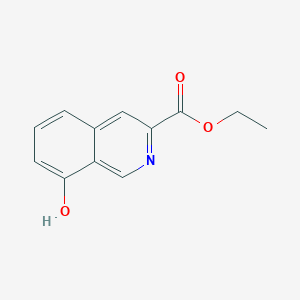
Ethyl 8-hydroxyisoquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-hydroxyisoquinoline-3-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-hydroxyisoquinoline-3-carboxylate typically involves the reaction of 8-hydroxyquinoline with ethyl chloroformate in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as acetone or ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound on a large scale. The use of automated systems and advanced purification techniques ensures the high purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 8-hydroxyisoquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with various electrophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, reduced isoquinoline compounds, and substituted isoquinoline derivatives. These products can have different biological and chemical properties, making them useful for various applications .
Wissenschaftliche Forschungsanwendungen
Ethyl 8-hydroxyisoquinoline-3-carboxylate has been extensively studied for its potential applications in scientific research. Some of the key areas of application include:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study the interactions of isoquinoline derivatives with various biological targets.
Medicine: this compound is being investigated for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Ethyl 8-hydroxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit the activity of metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This inhibition can lead to anti-cancer and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 8-hydroxyisoquinoline-3-carboxylate can be compared with other similar compounds, such as:
8-Hydroxyquinoline: Both compounds share the 8-hydroxyquinoline moiety, but this compound has an additional carboxylate group, which can influence its chemical and biological properties.
Quinoline: Quinoline is a simpler structure compared to this compound.
Isoquinoline: Isoquinoline is the parent compound of this compound.
Eigenschaften
Molekularformel |
C12H11NO3 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
ethyl 8-hydroxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)10-6-8-4-3-5-11(14)9(8)7-13-10/h3-7,14H,2H2,1H3 |
InChI-Schlüssel |
FOOSFCMLESSVNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC=C2C(=C1)C=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([1,1'-Biphenyl]-3-yl)imidazo[1,2-a]pyridine](/img/structure/B15331438.png)
![2-(2,6-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B15331441.png)
![7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one](/img/structure/B15331451.png)
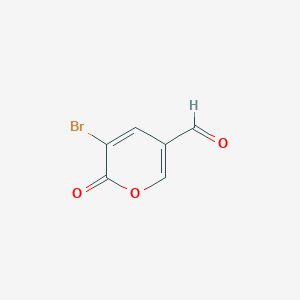
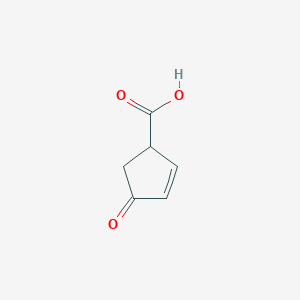
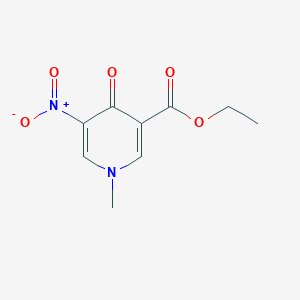

![2-(2-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B15331485.png)
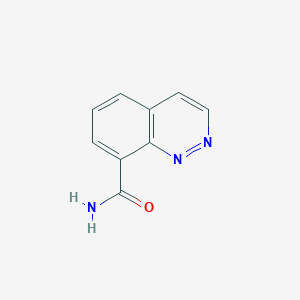
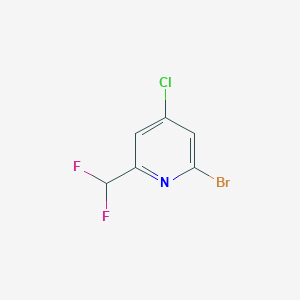
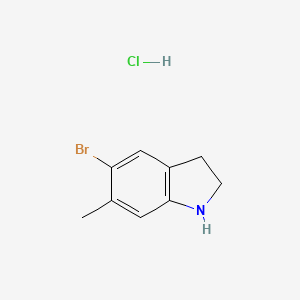

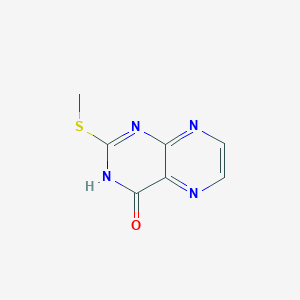
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate](/img/structure/B15331530.png)
